molecular formula C15H28 B13741739 Isopropylbicyclohexyl CAS No. 31624-59-6

Isopropylbicyclohexyl

Cat. No.: B13741739
CAS No.: 31624-59-6
M. Wt: 208.38 g/mol
InChI Key: NJDSHGUBGBUELF-UHFFFAOYSA-N
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Description

Isopropylbicyclohexyl is an organic compound with the molecular formula C15H28. It is a bicyclic hydrocarbon, meaning it consists of two interconnected cyclohexane rings with an isopropyl group attached. This compound is known for its stability and unique structural properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropylbicyclohexyl typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [2+2] cycloaddition reaction, which forms the bicyclic structure. The reaction conditions often include the use of photochemistry to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using specialized reactors. The process is optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Isopropylbicyclohexyl undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert double bonds or other functional groups into simpler forms.

    Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

Isopropylbicyclohexyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isopropylbicyclohexyl involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biological processes. For example, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Bicyclohexyl: A simpler bicyclic hydrocarbon without the isopropyl group.

    Cyclohexane: A monocyclic hydrocarbon with a single cyclohexane ring.

    Isopropylcyclohexane: A monocyclic hydrocarbon with an isopropyl group attached to a cyclohexane ring.

Uniqueness

Isopropylbicyclohexyl is unique due to its bicyclic structure combined with the isopropyl group. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications .

Properties

CAS No.

31624-59-6

Molecular Formula

C15H28

Molecular Weight

208.38 g/mol

IUPAC Name

1-cyclohexyl-3-propan-2-ylcyclohexane

InChI

InChI=1S/C15H28/c1-12(2)14-9-6-10-15(11-14)13-7-4-3-5-8-13/h12-15H,3-11H2,1-2H3

InChI Key

NJDSHGUBGBUELF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCCC(C1)C2CCCCC2

Origin of Product

United States

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